molecular formula C19H20O2 B12515092 3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B12515092
M. Wt: 280.4 g/mol
InChI Key: NCFNXKVMYSAZRT-UHFFFAOYSA-N
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Description

3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with the molecular formula C19H20O2. This compound is part of the steroid family and is known for its unique structure, which includes a cyclopenta[a]phenanthrene core. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 17α-hydroxyprogesterone, which undergoes several transformations including enolization, etherification, halogenation, and acetylation . The reaction conditions often require specific reagents such as ethanol, triethyl orthoformate, and carbon tetrabromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various alcohols.

Scientific Research Applications

3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its potential role in biological processes, including hormone regulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.

    Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as androgen receptors. By binding to these receptors, it can influence various biological pathways, including those involved in the development and maintenance of masculine characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one apart is its specific hydroxyl and methyl substitutions, which confer unique chemical and biological properties. These differences make it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H20O2/c1-18-10-8-17(21)19(18,2)9-7-15-14-5-4-13(20)11-12(14)3-6-16(15)18/h3-6,11,20H,7-10H2,1-2H3

InChI Key

NCFNXKVMYSAZRT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C(C1(CCC2=O)C)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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